Folinic Acid Impurity F, chemically known as (4-(N-((2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl)formamido)benzoyl)-L-glutamic acid, is a significant compound related to folinic acid, which is an active form of folic acid. This impurity is classified under the broader category of pteridine derivatives and is particularly noted for its role in pharmaceutical applications. The molecular formula for Folinic Acid Impurity F is C20H21N7O7, with a molecular weight of approximately 471.4 g/mol .
The synthesis of Folinic Acid Impurity F involves a two-step process:
The method's efficiency lies in its simplicity and effectiveness, allowing for high yields and purity of the final product, which is essential for further research and application in pharmaceuticals .
Folinic Acid Impurity F features a complex molecular structure characterized by several functional groups typical of pteridine compounds. The detailed structural representation includes:
The InChI Key for Folinic Acid Impurity F is UXFQDXABPXWSTK. The compound's structure can be visualized using various chemical modeling software tools that depict its three-dimensional arrangement, critical for understanding its reactivity and interactions with biological systems .
Folinic Acid Impurity F can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are vital for understanding the compound's stability and potential transformations in biological systems.
Folinic Acid Impurity F functions similarly to folinic acid by bypassing the inhibited enzyme dihydrofolate reductase. This mechanism allows it to restore folate levels in tissues where folate deficiency occurs, particularly in bone marrow. This property makes it valuable in clinical settings where rapid replenishment of folate is necessary, such as during cancer treatment with methotrexate .
Folinic Acid Impurity F exhibits stability under standard conditions but may be sensitive to extreme pH levels or strong oxidizing agents. Its reactivity profile indicates potential interactions with various biological molecules, making it relevant for therapeutic applications .
Folinic Acid Impurity F has several scientific applications:
Folinic Acid Impurity F is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid [1] [5]. This precise nomenclature reflects its molecular architecture, featuring a pteridine ring system conjugated with a para-aminobenzoic acid (pABA) moiety and an L-glutamic acid terminus with defined stereochemistry at the C2 position.
Within pharmacopeial frameworks, this impurity is recognized under multiple standardized synonyms essential for regulatory documentation and quality control processes. The European Pharmacopoeia (EP) designates it as Levofolinate EP Impurity F, emphasizing its relationship to levofolinic acid drug substances [1]. It is also widely termed 10-Formyldihydrofolic Acid, highlighting the formyl group (-CHO) at the N10 position on the partially reduced pteridine ring [1] [7]. Additional synonyms include N-Formyl-7,8-dihydrofolic Acid and (4-{N-[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl]formamido}benzoyl)-L-glutamic acid, underscoring variations in functional group representation across scientific literature and certification documents [7] [10].
Table 1: Official Synonyms of Folinic Acid Impurity F Across Pharmacopeial Systems
| Synonym | Pharmacopeial Context | Source |
|---|---|---|
| Levofolinate EP Impurity F | European Pharmacopoeia (EP) | Clearsynth [1] |
| 10-Formyldihydrofolic Acid | USP/EP impurity certifications | Simson Pharma [7] |
| (2S)-2-[4-[(2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methylamino]benzamido]pentanedioic acid | IUPAC/analytical certifications | Chemicea [5] |
| N-Formyl-7,8-dihydrofolic Acid | Research/chemical suppliers | Alentris [8] |
Structurally, Folinic Acid Impurity F serves as a reduced and formylated analog of folinic acid (5-formyltetrahydrofolic acid). Both molecules share the core pteridine-pABA-glutamate scaffold, but critical distinctions exist:
This structural profile categorizes it among "process-related impurities" arising during the synthesis of calcium levofolinate. It may originate from incomplete reduction (halting at dihydro state) or aberrant formylation at N10 instead of C5 [6]. Analogous impurities include Folinic Acid EP Impurity D (oxidized pteridine) and Folinic Acid EP Impurity G (7,8-dihydrofolic acid), which share the dihydro state but lack the N10-formyl group [3].
Folinic Acid Impurity F exists predominantly in two pharmaceutically relevant salt forms that influence analytical behavior and solubility:
Usage: Primarily employed as a reference standard in levofolinate formulations to mirror the active pharmaceutical ingredient’s salt form [7].
Disodium Salt (C₂₀H₁₉N₇O₇·2Na):
Table 2: Properties of Folinic Acid Impurity F Salt Forms
| Property | Calcium Salt | Disodium Salt |
|---|---|---|
| Molecular Formula | C₂₀H₁₉N₇O₇·Ca | C₂₀H₁₉N₇O₇·2Na |
| Molecular Weight | 509.49 g/mol | 515.40 g/mol |
| Typical Use | Levofolinate QC testing | HPLC/analytical methodologies |
| Free Acid Counterpart | CAS 28459-40-7 (MW: 471.43 g/mol) [5] |
Isomeric variability is minimal due to the fixed (S)-configuration at the glutamate residue. However, the pteridine ring’s 1,4,7,8-tetrahydro designation implies non-aromaticity at N5-C6-N7, potentially allowing for tautomerism, though this is conformationally locked in the solid state [8]. No stereoisomers at C6 are reported, distinguishing it from C6-epimeric mixtures seen in early folinate syntheses [3].
Compound Names Mentioned:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: